An In-depth Technical Guide to the Chemical Properties of 2-(Chloromethyl)pyrimidine
An In-depth Technical Guide to the Chemical Properties of 2-(Chloromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(chloromethyl)pyrimidine and its hydrochloride salt. It is designed to be a vital resource for researchers, scientists, and professionals in drug development who utilize this versatile compound as a key intermediate in the synthesis of novel therapeutic agents. This document details its core characteristics, experimental protocols for its synthesis and reactions, and its application in targeting crucial biological pathways.
Core Chemical and Physical Properties
2-(Chloromethyl)pyrimidine is a reactive heterocyclic compound, with its hydrochloride salt being the more commonly available and stable form for laboratory use.[1] The presence of the electron-withdrawing pyrimidine ring significantly influences the reactivity of the chloromethyl group, making it an excellent electrophile for nucleophilic substitution reactions.[2][3]
Data Presentation: Quantitative Physicochemical Properties
The following tables summarize the key physicochemical properties of 2-(chloromethyl)pyrimidine and its hydrochloride salt.
Table 1: Physicochemical Properties of 2-(Chloromethyl)pyrimidine
| Property | Value | Reference(s) |
| CAS Number | 54198-88-8 | [4] |
| Molecular Formula | C₅H₅ClN₂ | [4] |
| Molecular Weight | 128.56 g/mol | [4] |
| Appearance | Brown liquid | [4] |
| Boiling Point | 101-103 °C at 26 Torr | [4] |
| pKa (Predicted) | 0.43 ± 0.13 | [4][5] |
| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | [4][5] |
Table 2: Physicochemical Properties of 2-(Chloromethyl)pyrimidine Hydrochloride
| Property | Value | Reference(s) |
| CAS Number | 936643-80-0 | [2][6][7] |
| Molecular Formula | C₅H₅ClN₂ · HCl | [2][6][7] |
| Molecular Weight | 165.02 g/mol | [2][6] |
| Appearance | Crystalline solid | [2] |
| Melting Point | 138-140 °C | [2] |
| Solubility | DMF: 30 mg/mL, DMSO: 20 mg/mL, Ethanol: 2 mg/mL, PBS (pH 7.2): 10 mg/mL | [2][6] |
| Storage Temperature | -20°C | [2][6] |
| Stability | Stable for at least 4 years at -20°C | [2][6] |
Spectroscopic Data
Detailed spectroscopic data for 2-(chloromethyl)pyrimidine is not extensively published. However, data for its hydrochloride salt and structurally similar compounds like 2-(chloromethyl)pyridine hydrochloride can be used as a reference.[1]
Table 3: Spectroscopic Data for 2-(Chloromethyl)pyrimidine Hydrochloride and Analogues
| Technique | Data for 2-(Chloromethyl)pyrimidine Hydrochloride (or Analogue) | Reference(s) |
| ¹H NMR | Signals for pyrimidine ring protons and a singlet for the -CH₂- protons are expected. | [1] |
| ¹³C NMR | Signals for the carbons of the pyrimidine ring and a signal for the chloromethyl carbon are expected. | [1] |
| IR Spectroscopy | Characteristic absorption bands for C-H stretching of the aromatic ring, C=N and C=C stretching vibrations within the ring, and C-Cl stretching of the chloromethyl group are expected. | [1] |
| Mass Spectrometry | The free base would be expected to show a molecular ion peak and fragmentation patterns corresponding to the loss of the chlorine atom and subsequent fragmentation of the pyrimidine ring. | [1] |
Reactivity and Synthetic Applications
The primary site of reactivity in 2-(chloromethyl)pyrimidine is the chloromethyl group, which is highly susceptible to bimolecular nucleophilic substitution (SN2) reactions.[2][8] The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring enhances the electrophilicity of the methylene carbon, making it a prime target for a wide range of nucleophiles.[3][9] This reactivity makes it a crucial building block for introducing the pyrimidine scaffold into more complex molecules, particularly in the synthesis of kinase inhibitors.[8]
Logical Relationship: Structure and Reactivity
Caption: Structure-reactivity relationship in 2-(chloromethyl)pyrimidine.
Experimental Protocols
Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride
A common synthetic route to 2-(chloromethyl)pyrimidine hydrochloride involves the chlorination of 2-(hydroxymethyl)pyrimidine.
Experimental Workflow: Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride
Caption: Experimental workflow for the synthesis of 2-(chloromethyl)pyrimidine hydrochloride.
Detailed Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(hydroxymethyl)pyrimidine in an inert solvent such as toluene or dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise to the cooled solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, remove the excess solvent and thionyl chloride under reduced pressure.
-
The resulting solid residue is 2-(chloromethyl)pyrimidine hydrochloride, which can be further purified by recrystallization from a suitable solvent system if necessary.
General Protocol for Nucleophilic Substitution with an Amine
This protocol provides a general procedure for the reaction of 2-(chloromethyl)pyrimidine hydrochloride with a primary or secondary amine.[9]
Experimental Workflow: Nucleophilic Substitution
Caption: Experimental workflow for nucleophilic substitution.
Detailed Protocol:
-
To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(chloromethyl)pyrimidine hydrochloride (1.0 equivalent) and an anhydrous solvent (e.g., DMF or acetonitrile) to make a ~0.2 M solution.[9]
-
Add a non-nucleophilic base such as potassium carbonate or diisopropylethylamine (DIPEA) (2.0 equivalents) to the suspension and stir for 15-30 minutes at room temperature to neutralize the hydrochloride.[9]
-
Add the primary or secondary amine (1.2 equivalents) to the reaction mixture.[9]
-
Heat the reaction to 50-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]
-
Once the reaction is complete, cool the mixture to room temperature.[9]
-
If a solid base like K₂CO₃ was used, filter off the solid. Concentrate the filtrate under reduced pressure to remove the solvent.[9]
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[9]
Application in Drug Discovery: Targeting Kinase Signaling Pathways
The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including many approved kinase inhibitors.[2] Pyrimidine-based compounds can act as ATP-competitive inhibitors, blocking the kinase's activity and disrupting downstream signaling.[2] A significant application of 2-(chloromethyl)pyrimidine hydrochloride is in the synthesis of anilinopyrimidine and pyrazolopyrimidine cores, which are prevalent in many kinase inhibitors.[10]
Cyclin-Dependent Kinase (CDK) Signaling Pathway and Inhibition
Dysregulation of Cyclin-Dependent Kinases (CDKs) is a hallmark of many cancers.[11] CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.[11][12] Anilinopyrimidine derivatives, synthesized from 2-(chloromethyl)pyrimidine, have been developed as potent CDK inhibitors.[10]
Signaling Pathway: CDK Inhibition by a Pyrimidine-based Inhibitor
Caption: Inhibition of the CDK signaling pathway by a pyrimidine-based inhibitor.
Handling, Storage, and Disposal
Handling: 2-(Chloromethyl)pyrimidine and its hydrochloride salt should be handled in a well-ventilated area, preferably in a fume hood.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn.[2] Avoid breathing dust, fumes, gas, mist, vapors, or spray and wash hands thoroughly after handling.[2]
Storage: For long-term stability, 2-(chloromethyl)pyrimidine hydrochloride should be stored at -20°C in a tightly sealed container to prevent moisture ingress.[2] The free base should be stored under an inert atmosphere in a freezer at -20°C.[5]
Disposal: Waste 2-(chloromethyl)pyrimidine and its hydrochloride salt, including contaminated materials, should be collected in a suitable, clearly labeled, and tightly sealed container for hazardous waste.[8] Disposal should be carried out through an approved and licensed waste disposal company, with controlled incineration with flue gas scrubbing being a recommended method.[8] Empty containers should be triple-rinsed before recycling or disposal.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chembk.com [chembk.com]
- 6. caymanchem.com [caymanchem.com]
- 7. scbt.com [scbt.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
